5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11436206
InChI: InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+
SMILES:
Molecular Formula: C16H11ClN2OS
Molecular Weight: 314.8 g/mol

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC11436206

Molecular Formula: C16H11ClN2OS

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H11ClN2OS
Molecular Weight 314.8 g/mol
IUPAC Name (5E)-5-[(4-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+
Standard InChI Key PSJPEWUWJQXGMU-GXDHUFHOSA-N
Isomeric SMILES C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2
Canonical SMILES C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (IUPAC name: (5E)-5-[(4-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one) belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule’s planar structure arises from conjugation between the thiazolidin-4-one core and the 4-chlorobenzylidene substituent, with the phenylimino group introducing additional π-electron delocalization.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₂OS
Molecular Weight314.8 g/mol
Tautomeric FormsPhenylimino (favored)
Dihedral Angle (Core-Substituent)8.62° (analogous structure)

The dihedral angle between the thiazolidine ring and the 4-chlorophenyl group in structurally similar compounds suggests minimal steric hindrance, promoting coplanarity and enhanced intermolecular interactions . Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectra of related derivatives confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches, alongside aromatic proton resonances at δ 7.2–8.1 ppm .

Synthesis and Mechanistic Pathways

Knoevenagel Condensation

A primary route to 5-arylidene-thiazolidinones involves Knoevenagel condensation between 2-(phenylimino)thiazolidin-4-one and 4-chlorobenzaldehyde. This method leverages the electrophilic nature of the aldehyde’s carbonyl group, which undergoes nucleophilic attack by the active methylene group of the thiazolidinone precursor.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYieldSource
Knoevenagel CondensationEthanol, piperidine, reflux65–75%
HeterocyclizationNH₄SCN, EtOH, 80°C, 6 hrs70–85%
Microwave-AssistedDMF, 150°C, 20 mins82%

Alternative approaches include heterocyclization of N-aryl-2-chloroacetamides with ammonium thiocyanate, a method effective for introducing the phenylimino group . Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving yields .

Tautomerism and Electronic Properties

Tautomeric Equilibrium

Density functional theory (DFT) studies on 2-(aryl-imino)thiazolidin-4-ones reveal a tautomeric equilibrium between the phenylimino (A) and phenylamino (B) forms. For 5-(4-chlorobenzylidene) derivatives, the phenylimino tautomer is thermodynamically favored (ΔG = −3.2 kcal/mol, Keq = 1.2 × 10³), attributed to resonance stabilization from the conjugated imine group .

Phenylimino (A)Phenylamino (B)\text{Phenylimino (A)} \rightleftharpoons \text{Phenylamino (B)}

Substituents on the phenyl ring modulate this equilibrium: electron-withdrawing groups (e.g., −Cl) stabilize the imino form, while electron-donating groups (−OCH₃) shift equilibria toward the amino tautomer .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial-antioxidant profile positions it as a candidate for multitarget therapies, particularly in infections complicated by oxidative stress (e.g., Helicobacter pylori). Structural optimization could enhance blood-brain barrier permeability for neurological applications .

Material Science

Conjugated thiazolidinones serve as ligands in catalytic systems or photoactive materials. The 4-chlorobenzylidene moiety’s electron-withdrawing nature may improve charge transport in organic semiconductors.

Table 3: Research Priorities

ObjectiveMethodologyExpected Outcome
Pharmacokinetic ProfilingIn vitro ADMET assaysBioavailability data
Target IdentificationMolecular docking studiesMechanism elucidation
Structure-Activity RelationshipsSubstituent screeningEnhanced potency

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